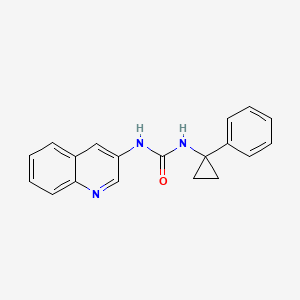
1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea is a synthetic organic compound that features a unique structure combining a phenylcyclopropyl group and a quinolinylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea typically involves the following steps:
Formation of 1-Phenylcyclopropylamine: This can be achieved by the cyclopropanation of styrene using a suitable reagent like diazomethane, followed by reduction to yield 1-phenylcyclopropylamine.
Coupling with Quinoline-3-carbonyl Chloride: The 1-phenylcyclopropylamine is then reacted with quinoline-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and automated systems for the coupling reaction to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the quinoline ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the phenylcyclopropyl group may interact with hydrophobic pockets in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Phenylcyclopropyl)-3-quinolin-2-ylurea
- 1-(1-Phenylcyclopropyl)-3-quinolin-4-ylurea
- 1-(1-Phenylcyclopropyl)-3-isoquinolin-3-ylurea
Uniqueness
1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea is unique due to the specific positioning of the quinoline moiety at the 3-position, which can significantly influence its binding affinity and specificity towards biological targets compared to its isomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(1-phenylcyclopropyl)-3-quinolin-3-ylurea |
InChI |
InChI=1S/C19H17N3O/c23-18(22-19(10-11-19)15-7-2-1-3-8-15)21-16-12-14-6-4-5-9-17(14)20-13-16/h1-9,12-13H,10-11H2,(H2,21,22,23) |
InChI Key |
UPXCBBPQNFFUIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NC3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide](/img/structure/B11507198.png)
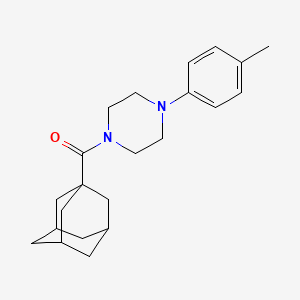
![4-(2-phenylpropyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11507215.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B11507229.png)

![3-acetyl-4-(4-fluorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11507240.png)
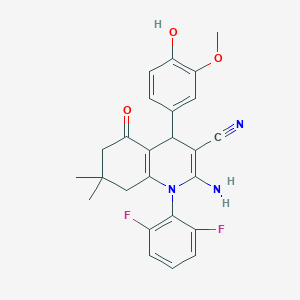
![6,8-dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11507256.png)
![(2Z)-2-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B11507264.png)
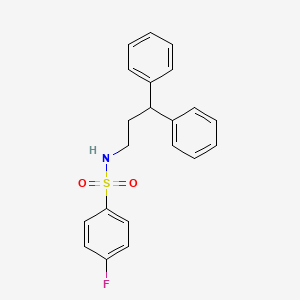
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-3-piperidin-1-yl-propionamide](/img/structure/B11507269.png)
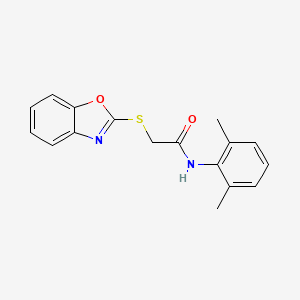
![N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine](/img/structure/B11507279.png)
